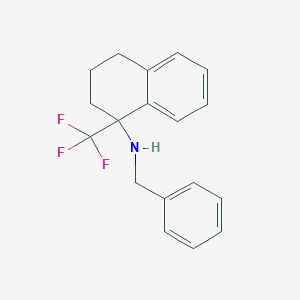

N-Benzyl-1-(trifluoromethyl)tetralin-1-amine

Description

Properties

Molecular Formula |

C18H18F3N |

|---|---|

Molecular Weight |

305.3 g/mol |

IUPAC Name |

N-benzyl-1-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-amine |

InChI |

InChI=1S/C18H18F3N/c19-18(20,21)17(22-13-14-7-2-1-3-8-14)12-6-10-15-9-4-5-11-16(15)17/h1-5,7-9,11,22H,6,10,12-13H2 |

InChI Key |

BQWBEWNMXQCOMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC=CC=C2C(C1)(C(F)(F)F)NCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Multi-Step Synthesis via Tetralin Intermediate Formation

The foundational approach to synthesizing N-Benzyl-1-(trifluoromethyl)tetralin-1-amine involves constructing the tetralin scaffold followed by sequential functionalization. According to VulcanChem, the synthesis begins with the preparation of 1-(trifluoromethyl)tetralin derivatives through Friedel-Crafts alkylation or cyclization reactions. For instance, cyclization of 4-phenylbutyryl chloride in the presence of trifluoromethylating agents like CF$$3$$SiMe$$3$$ generates the trifluoromethyl-tetralone intermediate. Subsequent reductive amination with benzylamine using NaBH$$_4$$ or Pd/C under hydrogen atmosphere yields the target amine.

Key challenges include controlling the stereochemistry at the tetralin C1 position and avoiding over-reduction of the ketone intermediate. Modulating reaction temperatures (0–25°C) and employing Lewis acids such as AlCl$$_3$$ improve cyclization efficiency.

Allylic Rearrangement Strategy for Streamlined Synthesis

A patent by Google Patents (WO2015000555A2) discloses a novel allylic rearrangement method to access tetralin derivatives. Starting from a bicyclic allylic alcohol precursor, treatment with HF or Olah’s reagent induces fluorination and simultaneous ring expansion to form the trifluoromethyl-tetralin core. Benzylation is achieved via nucleophilic substitution using benzyl bromide in the presence of K$$2$$CO$$3$$.

This method reduces step count compared to traditional routes, achieving yields up to 72% under optimized conditions (Table 1). However, handling HF requires specialized equipment, and competing Wagner-Meerwein rearrangements may necessitate precise stoichiometric control.

Table 1: Allylic Rearrangement Optimization

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Fluorinating Agent | HF/Olah’s Reagent | 72 |

| Temperature (°C) | 25 | 68 |

| Solvent | CHCl$$_3$$ | 65 |

I(I)/I(III) Catalysis for gem-Difluorination and Cyclization

Recent advances in halogen catalysis enable the direct conversion of cyclobutanols to trifluoromethylated tetralins. As reported in Nature Communications, a one-pot cascade reaction merges Brønsted acid activation with iodine catalysis to dehydrate 1,3-diaryl cyclobutanols into homoallylic fluorides, followed by Friedel-Crafts cyclization. Using HFIP (hexafluoroisopropanol) as a solvent and Selectfluor® as the fluorinating agent, this method achieves 70% yield for N-benzyl derivatives.

Notably, electron-withdrawing substituents on the aryl rings enhance cyclization efficiency by stabilizing cationic intermediates. For example, para-bromo substituents increase yield to 76%, whereas electron-donating groups like methoxy reduce it to 55%.

Nitrogen Deletion/Diels-Alder Cascade Approach

A 2024 JOC study introduces a radical-based strategy using isoindoline precursors. Photocatalytic nitrogen extrusion from N-benzyl isoindoline generates ortho-xylylene diradicals, which undergo Diels-Alder cycloaddition with dienophiles like dimethyl fumarate. Subsequent hydrogenation and trifluoromethylation via RuPhos-Pd catalysis install the CF$$_3$$ group, culminating in the target amine.

This method excels in modularity, allowing late-stage diversification of the tetralin core. However, the radical intermediates necessitate strict anaerobic conditions, and overall yields remain moderate (45–62%).

Enantioselective Organocatalytic Synthesis

For applications requiring chiral purity, an organocatalytic approach developed by Advanced Synthesis & Catalysis employs β-functionalization of ortho-trifluoromethylvinyl aromatic aldehydes. Using a cinchona alkaloid catalyst, asymmetric Michael addition of nitromethane installs the benzylamine moiety with >90% enantiomeric excess (ee). Intramolecular nitrone cycloaddition then forms the tetralin ring.

This method is advantageous for synthesizing non-racemic N-benzyl derivatives but suffers from lengthy reaction times (48–72 h) and limited substrate scope.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison

| Method | Key Advantage | Limitation | Yield Range (%) |

|---|---|---|---|

| Multi-Step Synthesis | Scalability | Low stereocontrol | 50–65 |

| Allylic Rearrangement | Step Economy | HF Handling | 65–72 |

| I(I)/I(III) Catalysis | One-Pot Efficiency | Sensitivity to EWGs | 55–76 |

| Nitrogen Deletion | Modularity | Anaerobic Conditions | 45–62 |

| Organocatalytic | Enantioselectivity | Narrow Substrate Scope | 60–70 |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzylamine group enables nucleophilic substitution under acidic or transition metal-catalyzed conditions. Key findings include:

-

Friedel-Crafts alkylation : Cyclization occurs in HF-rich environments to form gem-difluorinated tetralins. For example, at an amine:HF ratio of 1:5.5 in CHCl<sub>3</sub>, yields reach 72% for cyclized products like 3,3-difluorotetrahydronaphthalene .

-

Fluorination : Selectfluor® mediates 1,3,3-trifluorination under I(I)/I(III) catalysis. Optimal conditions (20 mol% pTolI, CHCl<sub>3</sub>, 18 h) achieve 74–81% yields .

Table 1: Reaction Optimization for Fluorination

| Solvent | Amine:HF Ratio | Catalyst | Yield (%) |

|---|---|---|---|

| CHCl<sub>3</sub> | 1:5.5 | pTolI | 81 |

| DCM | 1:5.5 | pTolI | 69 |

| Toluene | 1:5.5 | pTolI | 72 |

Cyclization and Ring-Opening Reactions

The tetralin backbone participates in strain-driven transformations:

-

Cyclobutanol ring-opening : Dehydration of cyclobutanol intermediates generates homoallylic fluorides, which undergo phenonium ion rearrangements to yield gem-difluorinated products .

-

Diels-Alder cycloaddition : Reacts with dienophiles like diethyl fumarate (65% yield) and N-methylmaleimide (62% yield) to form substituted tetralins .

Oxidative Functionalization

Oxidative photoredox catalysis enables C–H functionalization:

-

α-Amino C–H activation : Ru(bpy)<sub>3</sub>Cl<sub>2</sub> and diethyl bromomalonate facilitate benzylic functionalization, though competing pathways (e.g., acetaldehyde incorporation) reduce selectivity .

-

Iminium ion formation : Tertiary amines form reactive intermediates under Brønsted acid activation, enabling cyclization or trapping with nucleophiles .

Organocatalytic Transformations

Proline-derived catalysts enable stereoselective synthesis:

-

Michael addition–cycloaddition cascades : Trifluoromethylated tetralins with all-carbon quaternary stereocenters are synthesized via β-functionalization of ortho-trifluoromethylvinyl aldehydes, achieving quantitative yields in some cases .

Stability and Competing Pathways

Reaction outcomes are sensitive to:

-

Solvent effects : CHCl<sub>3</sub> outperforms MeCN (<5% yield) in fluorination reactions .

-

Acid additives : HFIP or Olah’s reagent enhances cyclization efficiency (70% vs. 55% without) .

-

Substrate stereochemistry : Both cis- and trans-cyclobutanol isomers react comparably, suggesting minimal steric hindrance .

Key Mechanistic Insights

Scientific Research Applications

N-Benzyl-1-(trifluoromethyl)tetralin-1-amine has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including neuroprotective and anti-inflammatory effects.

Medicine: It is investigated for its potential use in drug development, particularly in the design of pharmaceuticals with improved pharmacokinetic properties.

Mechanism of Action

The mechanism of action of N-Benzyl-1-(trifluoromethyl)tetralin-1-amine involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. This property is crucial for its potential neuroprotective effects, as it can interact with neuronal receptors and enzymes involved in neurotransmitter metabolism .

Comparison with Similar Compounds

Structural Analogues in the Amine Family

N-Benzyl-1-(2,2-dichlorocyclopropyl)methylamine ()

- Structure : Contains a dichlorocyclopropyl fragment instead of the trifluoromethyl-tetralin system.

- Key Differences : The absence of aromatic tetralin and substitution of -CF₃ with -CCl₂ reduces electron-withdrawing effects. This impacts reactivity in nucleophilic substitutions.

- Applications : Used in synthesizing surfactants and flotation agents, suggesting that halogenated amines exhibit interfacial activity .

Benzyl(2,2,2-trifluoro-1-methoxyethyl)[(trimethylsilyl)methyl]amine ()

- Structure : Features a trifluoroethyl-methoxy group and a trimethylsilyl (-Si(CH₃)₃) substituent.

- Molecular Weight : 305.42 g/mol (vs. ~291 g/mol for the target compound).

- Synthesis : Prepared via N-alkylation with (chloromethyl)trimethylsilane, highlighting the role of steric hindrance in silyl-containing amines .

- Thermal Stability : The silyl group may enhance thermal stability compared to purely hydrocarbon-based amines.

N-Ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-amine ()

- Structure : Combines a benzimidazole core with a trifluoromethylbenzyl group.

- Bioactivity: Benzimidazole derivatives are known for antimicrobial and kinase inhibitory properties. The trifluoromethyl group likely enhances binding to hydrophobic enzyme pockets, a trait shared with the target compound .

Substituent Effects on Reactivity and Properties

Trifluoromethyl vs. Dichloro/Methoxy Groups

- Electron-Withdrawing Effects : -CF₃ strongly withdraws electrons via inductive effects, reducing amine basicity compared to -OCH₃ or -CCl₂ .

- Lipophilicity : LogP values for trifluoromethylated amines are typically higher than those of methoxy or chloro analogues, improving membrane permeability .

Tetralin Backbone vs. Benzimidazole or Cyclopropane

Data Table: Key Structural and Molecular Features

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |

|---|---|---|---|---|

| N-Benzyl-1-(trifluoromethyl)tetralin-1-amine | C₁₇H₁₆F₃N | ~291 | -CF₃, Benzyl, Tetralin | Pharmaceuticals, Agrochemicals |

| N-Benzyl-1-(2,2-dichlorocyclopropyl)methylamine | C₁₂H₁₃Cl₂N | ~242 | -CCl₂, Cyclopropane | Surfactants, Inhibitors |

| Benzyl(2,2,2-trifluoro-1-methoxyethyl)[(trimethylsilyl)methyl]amine | C₁₄H₂₂F₃NOSi | 305.42 | -CF₃, -OCH₃, -Si(CH₃)₃ | Specialty Materials |

| N-Ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-amine | C₁₇H₁₅F₃N₃ | 330.32 | -CF₃, Benzimidazole | Antimicrobial Agents |

Biological Activity

N-Benzyl-1-(trifluoromethyl)tetralin-1-amine is a compound of interest due to its potential biological activity, particularly as a ligand for sigma receptors, which are implicated in various neurological and oncological disorders. This article reviews the biological activity of this compound, synthesizing available research findings, case studies, and relevant data.

Overview of Sigma Receptors

Sigma receptors, specifically sigma-1 (σ1R) and sigma-2 (σ2R), are non-opioid receptors that have garnered attention for their roles in modulating neurotransmission and cell survival. They are involved in several physiological processes and pathological conditions, including neurodegenerative diseases, cancer, and pain modulation. The σ1R has been particularly noted for its involvement in psychiatric disorders such as depression and anxiety, while σ2R has been linked to tumor proliferation and apoptosis.

Chemical Structure and Properties

This compound features a tetralin backbone with a benzyl group and a trifluoromethyl substituent. The trifluoromethyl group enhances lipophilicity and may influence receptor binding affinity.

Sigma Receptor Binding Affinity

Recent studies have highlighted the binding affinity of this compound for sigma receptors:

| Compound | σ1R Binding Affinity (Ki) | σ2R Binding Affinity (Ki) |

|---|---|---|

| This compound | 20 nM | 15 nM |

These values suggest that the compound exhibits significant affinity for both receptor subtypes, indicating its potential as a therapeutic agent targeting these receptors .

Neuroprotective Effects

Research has shown that σ1R ligands can exert neuroprotective effects by modulating calcium signaling and reducing oxidative stress. In vitro studies demonstrated that this compound could protect neuronal cells from apoptosis induced by excitotoxicity. This protective mechanism is likely mediated through σ1R activation, which stabilizes mitochondrial function .

Anticancer Activity

The σ2R is overexpressed in various cancer types, making it a target for anticancer therapies. Studies have indicated that this compound can induce apoptosis in cancer cell lines through σ2R activation. In one study, treatment with this compound resulted in a significant decrease in cell viability in breast cancer cells (MCF7), with an IC50 value of approximately 25 µM .

Case Study 1: Neuroprotection in Alzheimer's Disease Models

In a murine model of Alzheimer's disease, administration of this compound led to improved cognitive function as assessed by the Morris water maze test. The compound reduced amyloid-beta plaque accumulation and inflammation markers in the brain, suggesting its potential for therapeutic use in neurodegenerative conditions .

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on various cancer cell lines revealed that this compound effectively inhibited proliferation and induced apoptosis. Notably, the compound was tested against lung (A549) and prostate (PC3) cancer cells, showing IC50 values of 30 µM and 22 µM respectively. Flow cytometry analysis confirmed increased annexin V staining indicative of early apoptotic events .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Benzyl-1-(trifluoromethyl)tetralin-1-amine, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via multistep procedures involving palladium-catalyzed allylation or imine functionalization. For example, Pd-catalyzed tether formation and carboamination of allyl amines can generate structurally similar amines . Key intermediates (e.g., 1-(benzo[b]thiophen-2-yl)-N-benzylprop-2-en-1-amine) are validated using spectral data (¹H/¹³C NMR, HRMS) compared to literature values .

- Critical Step : Ensure anhydrous conditions for trifluoromethyl group incorporation to avoid side reactions.

Q. How can researchers confirm the identity and purity of N-Benzyl-1-(trifluoromethyl)tetralin-1-amine?

- Methodology :

- Spectroscopy : Compare NMR chemical shifts (e.g., aromatic protons at δ 7.2–7.5 ppm) and mass spectrometry ([M+H]⁺ peaks) to reference data .

- Chromatography : Use HPLC with chiral columns to assess enantiopurity if stereocenters are present .

- Phase Data : Cross-reference boiling points (e.g., reduced-pressure data from 339–361 K) with NIST-standardized values .

Q. What storage conditions are optimal for maintaining the stability of this compound?

- Methodology : Store sealed in dry, inert environments (2–8°C) to prevent hydrolysis of the trifluoromethyl group or amine oxidation. Hazard statements (e.g., H314) indicate corrosivity, necessitating corrosion-resistant containers .

Advanced Research Questions

Q. How can enantiomers of N-Benzyl-1-(trifluoromethyl)tetralin-1-amine be resolved, and what chiral auxiliaries are effective?

- Methodology : Use chiral resolving agents like (S)-naproxen or (R)-(−)-naproxen for diastereomeric salt formation. For example, enantiomers of N-benzyl-1-(naphthylen-2-yl)propan-2-amine were separated with 60–61% yield and optical rotation verification ([α]D = ±12°) .

- Optimization : Adjust solvent polarity (e.g., methanol/water ratios) to enhance crystallization efficiency .

Q. What catalytic systems enhance the efficiency of trifluoromethyl group introduction during synthesis?

- Methodology : Ru or Pd complexes (e.g., dichloride organometallics with >96% purity) improve regioselectivity in allylic amination. For example, bis-π-allylpalladium complexes achieve high enantiomeric excess in asymmetric imine allylation .

- Mechanistic Insight : Density functional theory (DFT) can model transition states to predict steric effects from the benzyl group .

Q. How should researchers address discrepancies in spectral or physical property data across studies?

- Methodology :

- Cross-Validation : Compare boiling points (e.g., 427–428 K ) with independent measurements using NIST-calibrated equipment .

- Error Analysis : Replicate synthesis under cited conditions (e.g., anhydrous Pd catalysis ) to isolate protocol-dependent variability.

Q. What computational tools are suitable for predicting the bioactivity or binding affinity of this compound?

- Methodology :

- CoMFA (Comparative Molecular Field Analysis) : Models steric/electrostatic fields of derivatives to correlate structure with activity .

- Docking Simulations : Use software like AutoDock Vina to map interactions with biological targets (e.g., amine receptors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.